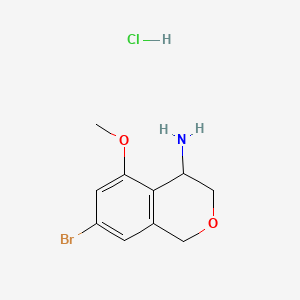
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 5th position, and an amine group at the 4th position of the benzopyran ring system. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 7th position of the benzopyran ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Methoxylation: Introduction of a methoxy group at the 5th position using methanol and a strong acid catalyst such as sulfuric acid.
Amination: Introduction of an amine group at the 4th position through a nucleophilic substitution reaction using ammonia or an amine derivative.
Formation of Hydrochloride Salt: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Formation of 7-hydroxy-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine.
Reduction: Formation of 5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
科学的研究の応用
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with unique properties.
作用機序
The mechanism of action of 7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, leading to alterations in cellular signaling and function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine: The free base form without the hydrochloride salt.
7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine: Lacks the methoxy group at the 5th position.
5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine: Lacks the bromine atom at the 7th position.
Uniqueness
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is unique due to the combination of its bromine, methoxy, and amine functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
分子式 |
C10H13BrClNO2 |
|---|---|
分子量 |
294.57 g/mol |
IUPAC名 |
7-bromo-5-methoxy-3,4-dihydro-1H-isochromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-13-9-3-7(11)2-6-4-14-5-8(12)10(6)9;/h2-3,8H,4-5,12H2,1H3;1H |
InChIキー |
SUXKTFDWQJPRGN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1C(COC2)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


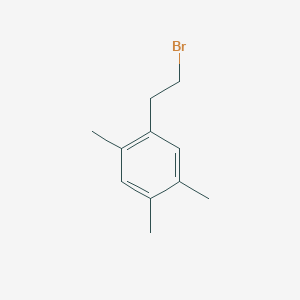
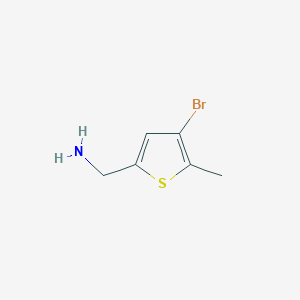
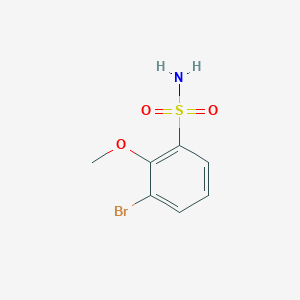
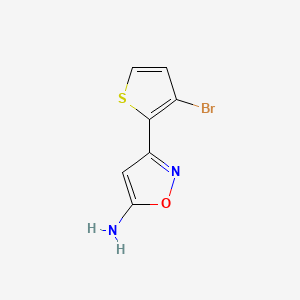

![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)
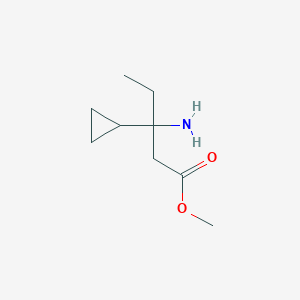
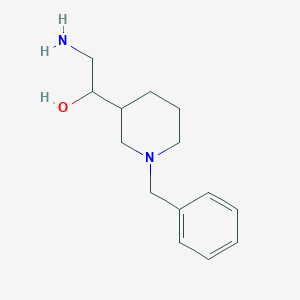
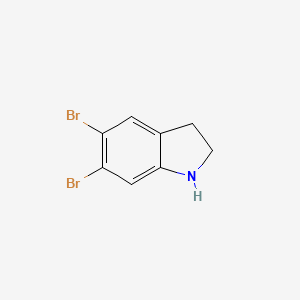
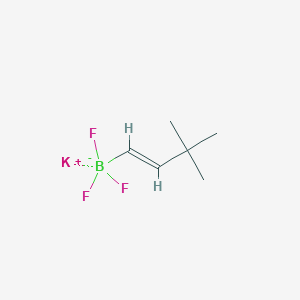
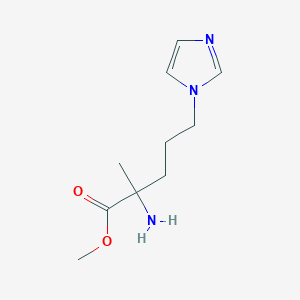
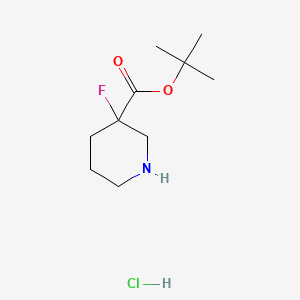
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
